molecular formula C9H11NO2S B1379965 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1529418-76-5

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1379965
CAS No.: 1529418-76-5
M. Wt: 197.26 g/mol
InChI Key: JPKJSCGSMQKCFW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (molecular formula: C₉H₁₁NO₂S; molecular weight: 209.25 g/mol) is a thiazole-based carboxylic acid derivative characterized by a cyclopropylmethyl substituent at position 2 and a methyl group at position 4 of the thiazole ring . Its structural uniqueness lies in the strained cyclopropane ring, which may confer distinct conformational and electronic properties compared to linear or aromatic substituents.

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKJSCGSMQKCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529418-76-5
Record name 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylmethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur, can be used to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry

The compound is being extensively researched for its potential as a pharmaceutical agent. Studies have indicated that it may possess antimicrobial and anticancer properties, making it a candidate for drug development. The mechanism of action is believed to involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor binding.

Antimicrobial Activity

Research has shown that 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro studies suggest that it can inhibit the growth of pathogens, which positions it as a potential lead compound for developing new antibiotics.

Anticancer Properties

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its unique thiazole structure allows it to interact with cellular pathways involved in tumor growth. Ongoing research aims to elucidate its efficacy and safety profile in cancer treatment.

Material Science

The compound serves as a versatile building block in the synthesis of advanced materials. Its chemical structure allows for further functionalization, enabling the creation of new polymers and materials with specific properties tailored for industrial applications .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : This can be achieved through methods such as the Gewald reaction, which condenses a ketone with a nitrile and sulfur.
  • Introduction of Functional Groups : Subsequent reactions may introduce cyclopropylmethyl and carboxylic acid groups under acidic or basic conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results showed that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations.

Case Study 2: Cancer Cell Proliferation

In vitro assays on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in certain types of cancer cells. Further investigations are needed to understand the underlying mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives

Compound Name Substituents (Position 2) Key Pharmacological Activity Molecular Weight (g/mol) Key References
Target Compound Cyclopropylmethyl Not explicitly reported 209.25
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino Antidiabetic (↑ insulin sensitivity) 303.74
Febuxostat 3-Cyano-4-isobutoxyphenyl Xanthine oxidase inhibition (gout) 316.38
2-(Substituted Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives Benzylamino with varied substituents Xanthine oxidase inhibition, antioxidant ~280–320 (variable)
2-(Cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid Cyclopentylamino Not explicitly reported 226.30

Structural Differences and Implications

Cyclopropylmethyl vs. Aromatic Substituents: The cyclopropylmethyl group in the target compound introduces steric strain and reduced lipophilicity compared to the 4-chlorobenzylamino group in BAC or the phenyl ring in febuxostat. This may enhance metabolic stability by resisting oxidative degradation . In contrast, febuxostat’s 3-cyano-4-isobutoxyphenyl group provides strong electron-withdrawing effects, optimizing binding to xanthine oxidase’s active site .

Amino vs. Direct Linkage: BAC and related benzylamino derivatives incorporate a methylene amine spacer between the thiazole and aromatic rings, which may improve conformational flexibility for target binding compared to febuxostat’s direct phenyl-thiazole linkage .

Pharmacological and Physicochemical Properties

Antidiabetic Activity: BAC reduced blood glucose levels in streptozotocin-induced diabetic rats, attributed to its 4-chlorobenzylamino group, which enhances oxidative enzyme modulation . The target compound’s cyclopropylmethyl group, while smaller, may offer similar benefits via alternative mechanisms (e.g., improved bioavailability).

Xanthine Oxidase Inhibition: Febuxostat’s efficacy stems from its dual electron-withdrawing substituents (cyano and isobutoxy), which stabilize interactions with the enzyme’s molybdenum center . Derivatives with benzylamino groups (e.g., compound 4d in ) showed moderate inhibition, suggesting the target compound’s cyclopropylmethyl group may require optimization for similar potency.

Biological Activity

2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1529418-76-5) is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C9_9H11_{11}NO2_2S
  • Molecular Weight : 197.26 g/mol
  • Structure : The compound features a thiazole ring, which is known for its reactivity and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation and survival.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes such as xanthine oxidase, potentially leading to reduced oxidative stress and inflammation .
  • Receptor Modulation : The cyclopropylmethyl group may enhance binding affinity to specific receptors involved in cancer progression.

Research Findings and Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed cytotoxic effects on cancer cell lines with IC50_{50} values indicating moderate potency.
Indicated potential as a xanthine oxidase inhibitor with antioxidant properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, substituted ethyl esters (e.g., ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate) are hydrolyzed under basic conditions (e.g., potassium carbonate in methanol/water) to yield the carboxylic acid derivative . Similar protocols for thiazole-carboxylic acid synthesis involve refluxing precursors like 3-formyl-indole-2-carboxylic acid with aminothiazolones in acetic acid, followed by recrystallization .
  • Key Considerations : Optimize reaction time (3–5 hours) and stoichiometry (1.1:1 molar ratio of aldehyde to aminothiazolone) to maximize yield .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying cyclopropylmethyl and thiazole ring conformations . Spectroscopic methods include:

  • NMR : Analyze proton environments (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm, thiazole protons at δ ~7–8 ppm).
  • FTIR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and thiazole C-S-C vibrations (~650 cm⁻¹) .
    • Data Sources : Reference spectral libraries for thiazole derivatives (e.g., Biopolymers and Cell, 2022) .

Q. What preliminary biological activities have been reported for structurally related thiazole-carboxylic acids?

  • Methodological Answer : Screen for antidiabetic activity using streptozotocin (STZ)-induced diabetic rodent models. For example, analogs like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid reduced blood glucose by 30–40% at 50 mg/kg doses . Assess xanthine oxidase inhibition (IC₅₀) in vitro, as seen in Febuxostat analogs (IC₅₀ ~0.6–1.2 nM) .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by modifying substituents (e.g., cyclopropylmethyl vs. chlorobenzyl groups). For example, replacing cyclopropylmethyl with chlorobenzyl in analogs increased antidiabetic efficacy by 20%, suggesting hydrophobic interactions enhance target binding . Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like xanthine oxidase .
  • Data Contradictions : Some studies report diminished activity with bulkier substituents due to steric hindrance .

Q. How can discrepancies in crystallographic data be resolved during structural refinement?

  • Methodological Answer : Address twinning or high thermal motion using SHELXL’s TWIN and RIGU commands. For high-resolution data (<1.0 Å), employ anisotropic displacement parameters. Cross-validate with spectroscopic data (e.g., NMR coupling constants for cyclopropylmethyl groups) .

Q. What strategies improve synthetic yields of this compound?

  • Methodological Answer :

  • Solvent Optimization : Replace acetic acid with DMF/acetic acid mixtures during recrystallization to enhance purity (>95%) .
  • Catalysis : Use sodium acetate (2.0 equiv) as a base to accelerate cyclocondensation .
    • Yield Challenges : Reported yields for similar thiazoles range from 50–70%, with losses occurring during hydrolysis or purification .

Q. How do variations in animal models affect the interpretation of antidiabetic activity?

  • Methodological Answer : Compare results across models (e.g., STZ-induced NIDDM rats vs. genetic db/db mice). For STZ models, validate β-cell damage via plasma insulin assays. Inconsistent results may arise from differences in compound bioavailability or metabolic clearance .
  • Statistical Design : Use ANOVA with post-hoc tests (p<0.05) to account for inter-animal variability (n ≥ 6 per group) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

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